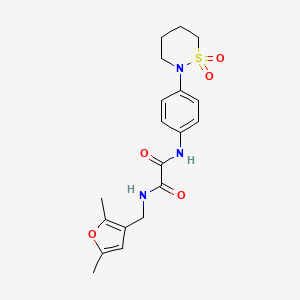![molecular formula C14H18N4O2S B2473740 4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 2097857-29-7](/img/structure/B2473740.png)
4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a synthetic organic compound. As its structure indicates, it incorporates a triazole ring and possesses distinctive functional groups, making it a subject of interest in medicinal and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize this compound, one common route involves the [3+2] cycloaddition reaction between azides and alkynes, leading to the formation of the 1,2,3-triazole ring. Here's a simplified outline:
Start with an alkyne derivative of 4-(methoxymethyl)pyrrolidine.
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 1-azido-4-methylthiophene-2-carbonyl.
Purify the resulting triazole product.
Industrial Production Methods
Scaling up this synthesis for industrial production often involves:
Optimizing the copper catalyst to ensure high yield and purity.
Ensuring strict control over reaction conditions (temperature, pressure, solvent).
Using continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : The compound can be oxidized, particularly at the methoxymethyl group or the thiophene ring, using reagents such as m-chloroperbenzoic acid (mCPBA).
Reduction: : Reduction reactions can target the triazole ring, utilizing reagents like lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitution reactions may occur, especially at the methoxymethyl group, using reagents like sodium hydride (NaH) and appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: : mCPBA in dichloromethane (DCM) at 0°C.
Reduction: : LiAlH₄ in tetrahydrofuran (THF) at room temperature.
Substitution: : NaH in DCM, under nitrogen atmosphere at 0°C.
Major Products Formed
Oxidized derivatives with modifications on the thiophene ring.
Reduced triazole rings leading to partially saturated triazoles.
Substituted derivatives with variations at the methoxymethyl position.
Wissenschaftliche Forschungsanwendungen
Chemistry
The unique structure of this compound makes it a valuable intermediate in synthesizing more complex molecules. Its ability to undergo diverse chemical reactions enables the exploration of new synthetic pathways.
Biology
In biological research, 4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is often studied for its potential pharmacological properties. Researchers investigate its interactions with various biological targets to develop new drugs.
Medicine
Preliminary studies suggest that this compound exhibits antimicrobial and anti-inflammatory activities. It is being evaluated for its potential to treat infections and inflammatory conditions.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, such as agrochemicals and pharmaceuticals. Its incorporation into materials science is also being explored.
Wirkmechanismus
The compound's biological effects are mediated through its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring enhances binding affinity to these targets, while the methoxymethyl and thiophene groups contribute to its specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
4-(Hydroxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
4-(Methoxymethyl)-1-[1-(2-thienylcarbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
Uniqueness
Compared to these compounds, 4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole stands out due to its unique substitution pattern, which may confer enhanced pharmacological properties or unique reactivity in chemical synthesis.
That covers a detailed overview of this compound. Anything else I can dive into?
Eigenschaften
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-10-5-13(21-9-10)14(19)17-4-3-12(7-17)18-6-11(8-20-2)15-16-18/h5-6,9,12H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANJCIYPUIVAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)N3C=C(N=N3)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473658.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2473661.png)


![Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate](/img/structure/B2473666.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)

![Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B2473670.png)




![7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2473679.png)

